molecular formula C11H20N2O2 B13791638 [(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile

[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile

Cat. No.: B13791638
M. Wt: 212.29 g/mol
InChI Key: ZBMVDLSJGAXICQ-UHFFFAOYSA-N
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Description

ACETONITRILE,[(4-HYDROXY-2,2,6,6-TETRAMETHYL-PIPERIDIN-1-YL)OXY]- is an organic compound known for its stability and utility in various chemical reactions. It is a derivative of piperidine and contains both hydroxyl and nitroxyl functional groups, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETONITRILE,[(4-HYDROXY-2,2,6,6-TETRAMETHYL-PIPERIDIN-1-YL)OXY]- typically involves the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. One common method is the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with acetonitrile in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide .

Industrial Production Methods

In industrial settings, the compound is produced using large-scale oxidation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

ACETONITRILE,[(4-HYDROXY-2,2,6,6-TETRAMETHYL-PIPERIDIN-1-YL)OXY]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium hypochlorite, and various acids and bases. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield aldehydes or ketones, while reduction reactions yield the parent alcohol .

Scientific Research Applications

ACETONITRILE,[(4-HYDROXY-2,2,6,6-TETRAMETHYL-PIPERIDIN-1-YL)OXY]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ACETONITRILE,[(4-HYDROXY-2,2,6,6-TETRAMETHYL-PIPERIDIN-1-YL)OXY]- involves its ability to act as a stable free radical. It can interact with other radicals and reactive species, thereby preventing oxidative damage. The compound’s nitroxyl group is key to its reactivity, allowing it to participate in redox reactions and stabilize other reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Similar in structure but lacks the acetonitrile group.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another related compound used as a catalyst and oxidizing agent.

Uniqueness

ACETONITRILE,[(4-HYDROXY-2,2,6,6-TETRAMETHYL-PIPERIDIN-1-YL)OXY]- is unique due to its combination of hydroxyl and nitroxyl groups, which provide it with distinct reactivity and stability. This makes it particularly useful in applications requiring both oxidative and reductive capabilities .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

2-(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxyacetonitrile

InChI

InChI=1S/C11H20N2O2/c1-10(2)7-9(14)8-11(3,4)13(10)15-6-5-12/h9,14H,6-8H2,1-4H3

InChI Key

ZBMVDLSJGAXICQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1OCC#N)(C)C)O)C

Origin of Product

United States

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